molecular formula C14H12O2 B1194826 Phenyl phenylacetate CAS No. 722-01-0

Phenyl phenylacetate

Cat. No.: B1194826
CAS No.: 722-01-0
M. Wt: 212.24 g/mol
InChI Key: USVNNHYNCCJCCP-UHFFFAOYSA-N
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Description

Phenyl phenylacetate is an organic compound that belongs to the ester class of chemicals. It is formed by the esterification of phenylacetic acid and phenol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry. Its chemical structure consists of a phenyl group attached to the carbonyl carbon of the ester, which is further connected to another phenyl group.

Mechanism of Action

Target of Action

Phenyl phenylacetate, also known as phenylacetic acid (PAA), is a central intermediate metabolite involved in bacterial degradation of aromatic components . The primary targets of this compound are the enzymes involved in the bacterial PAA pathway . These enzymes play a crucial role in biofilm formation and antimicrobial activity .

Mode of Action

This compound interacts with its targets, the enzymes in the bacterial PAA pathway, to mediate the degradation of aromatic components . This interaction results in changes in the bacterial metabolism, affecting biofilm formation and antimicrobial activity .

Biochemical Pathways

The biochemical pathway affected by this compound is the bacterial PAA pathway . This pathway mainly contains 12 enzymes and a transcriptional regulator . The strategy of this pathway is exceptional in several aspects. Intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics . The clearance of this compound was found to be 60-66 ml/min per m² . The half-life of this compound was found to be 55-77 minutes . The volume of distribution for this compound was found to be 7.9±3.4 l/m² .

Result of Action

The molecular and cellular effects of this compound’s action include growth inhibition and modulation of differentiation in various tumor cell lines . The growth inhibition was cytostatic with the cells arrested in the G0–1 cell phase .

Action Environment

The action of this compound is influenced by environmental factors such as the availability of oxygen . Aerobic pathways use oxygen both for hydroxylation and for cleavage of the ring . In contrast, under anaerobic conditions, the common strategy consists of activation by CoA-thioester formation, shortening of the side chain, and energy-driven ring reduction .

Biochemical Analysis

Biochemical Properties

Phenyl phenylacetate plays a crucial role in biochemical reactions, particularly in the catabolism of aromatic compounds. It is involved in the phenylacetate catabolic pathway, where it is initially transformed into phenylacetyl-CoA. This transformation is facilitated by the enzyme phenylacetate-CoA ligase. This compound interacts with various enzymes, including multicomponent oxygenases, which hydroxylate phenylacetyl-CoA to form dihydrodiol derivatives. These interactions are essential for the subsequent steps in the catabolic pathway, leading to the breakdown of the aromatic ring and the formation of acetyl-CoA and succinyl-CoA .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound is involved in the degradation of aromatic compounds, which is crucial for the utilization of these compounds as carbon sources. This compound affects the expression of genes involved in the phenylacetate catabolic pathway, thereby regulating the metabolic flux through this pathway. Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites such as acetyl-CoA and succinyl-CoA .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to phenylacetyl-CoA by phenylacetate-CoA ligase. This conversion is followed by a series of enzymatic reactions, including hydroxylation by multicomponent oxygenases, which produce dihydrodiol derivatives. These derivatives undergo further transformations, leading to the cleavage of the aromatic ring and the formation of acetyl-CoA and succinyl-CoA. The binding interactions of this compound with enzymes such as phenylacetate-CoA ligase and multicomponent oxygenases are critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under aerobic conditions, allowing for sustained biochemical activity. Under anaerobic conditions, the degradation of this compound can lead to the accumulation of intermediate compounds, which may have long-term effects on cellular function. These temporal effects are important for understanding the dynamics of this compound in various experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the catabolism of aromatic compounds, promoting metabolic activity. At high doses, this compound may exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have identified threshold effects, where the beneficial effects of this compound are observed at specific dosage ranges, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in the phenylacetate catabolic pathway, which includes several key enzymes and cofactors. The initial step involves the conversion of this compound to phenylacetyl-CoA by phenylacetate-CoA ligase. This is followed by hydroxylation reactions catalyzed by multicomponent oxygenases, leading to the formation of dihydrodiol derivatives. These intermediates undergo further enzymatic transformations, resulting in the production of acetyl-CoA and succinyl-CoA. The metabolic flux through this pathway is regulated by the availability of this compound and the activity of the involved enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can interact with enzymes involved in its catabolic pathway. The distribution of this compound within cellular compartments is crucial for its biochemical activity, as it needs to be localized to specific sites for effective interaction with enzymes such as phenylacetate-CoA ligase .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its catabolic pathway. This localization is essential for its activity, as it ensures that this compound is available for conversion to phenylacetyl-CoA and subsequent enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl phenylacetate can be synthesized through several methods:

    Esterification of Phenylacetic Acid and Phenol: This is the most common method. The reaction involves heating phenylacetic acid with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

    Use of Acetic Anhydride: Another method involves the reaction of phenol with acetic anhydride in the presence of a base like pyridine. This method is advantageous as it avoids the use of strong acids and can be carried out at lower temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as catalysts has also been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Phenyl phenylacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenylacetic acid and phenol.

    Reduction: It can be reduced to this compound alcohol using reducing agents like lithium aluminum hydride.

    Substitution Reactions: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: Phenylacetic acid and phenol.

    Reduction: this compound alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studies involving ester hydrolysis and enzyme catalysis.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.

Comparison with Similar Compounds

Phenyl phenylacetate can be compared with other similar esters such as:

    Methyl Phenylacetate: Similar in structure but has a methyl group instead of a phenyl group. It is also used in fragrances but has a different aroma profile.

    Ethyl Phenylacetate: Contains an ethyl group and is used in flavorings and fragrances.

    Phenethyl Phenylacetate: Has an additional ethyl group on the phenyl ring, leading to different chemical properties and applications.

Uniqueness: this compound is unique due to its dual phenyl groups, which contribute to its distinct aroma and chemical reactivity. This makes it particularly valuable in the fragrance industry and as a model compound in scientific research.

Properties

IUPAC Name

phenyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVNNHYNCCJCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222527
Record name Phenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722-01-0
Record name Phenyl phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenol (47.9 g) was dissolved in dichloromethane (250 ml) and pyridine (44.3 g). Phenylacetyl chloride (78.8 g) was added with stirring over 40 min., and the resulting mixture allowed to stand at room temperature for 1 hr. The mixture was washed sequentially with water, twice with dilute hydrochloric acid, once with dilute sodium hydroxide solution, and then once with saturated brine. The solution was dried and evaporated to give phenyl phenylacetate 103.3 g., m.pt 39°-41°.
Quantity
47.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
78.8 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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